An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3)
An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpyridine, also known as 4-methylpyridin-3-ol[]. It details the compound's chemical and physical properties, provides available synthesis and purification methodologies, and discusses its safety and handling. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
3-Hydroxy-4-methylpyridine is a pyridine derivative with the chemical formula C₆H₇NO[2][3][4]. Its IUPAC name is 4-methylpyridin-3-ol[].
Table 1: Physicochemical Properties of 3-Hydroxy-4-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 1121-19-3 | [2][5] |
| Molecular Formula | C₆H₇NO | [2][3][4] |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | Yellow to light brown powder or colorless liquid/crystal | [2][6] |
| Melting Point | 116-120 °C | [6] |
| Conflicting data: 26-28 °C | [2] | |
| Boiling Point | Not definitively available | |
| Conflicting data: 224-226 °C | [2] | |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [2] |
Note: Conflicting data exists for the melting and boiling points. The more consistently reported melting point is in the range of 116-120°C. Researchers should verify these properties experimentally.
Synthesis and Purification
Synthesis
A synthetic route to a related class of compounds, 3-hydroxy-4-substituted picolinonitriles, has been described. This involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage. While not a direct synthesis of 3-hydroxy-4-methylpyridine, the general principles may be of interest to researchers in the field.
Another documented synthesis is that of 2-amino-3-hydroxy-4-methylpyridine, a derivative of the target compound. This multi-step process begins with the dissolution of ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF), followed by a series of reactions including amination, cyclization, and subsequent modifications[7].
Purification
Purification of pyridine derivatives is often achieved through recrystallization[8]. For 3-amino-4-methylpyridine, a related compound, recrystallization from ethyl acetate is a documented method[9]. The choice of solvent for recrystallization of 3-hydroxy-4-methylpyridine would depend on its solubility profile at different temperatures, which would need to be determined experimentally.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for the analysis of 3-hydroxy-4-methylpyridine was not found, a method for the simultaneous measurement of related compounds, 2,6-dihydroxy-4-methylpyridine and 2,6-dihydroxy-3-cyano-4-methylpyridine, has been detailed. This method utilizes a Dikma Platisil ODS column (4.6 x 250 mm, 5 µm) with a mobile phase consisting of a methanol and sodium dihydrogen phosphate buffer mixture, with isocratic elution and UV detection at 242 nm[10]. This methodology could serve as a starting point for developing a validated HPLC method for 3-hydroxy-4-methylpyridine.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 3-hydroxy-4-methylpyridine are not widely available in the public domain. Data for isomeric and related compounds are available and may provide some reference. For instance, the ¹H NMR spectrum of the isomeric 3-hydroxy-6-methylpyridine in DMSO-d₆ has been reported[11].
Biological Activity
Direct studies on the biological activity and signaling pathways of 3-hydroxy-4-methylpyridine are limited in the available literature. However, related structures have shown notable biological effects:
-
Enzyme Inhibition: A series of 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.
-
Antibacterial and Antifungal Activity: Pyrazole derivatives incorporating a 4-methylpiperidin-4-ol moiety have demonstrated in vitro antibacterial and antifungal properties[12].
These findings suggest that the 3-hydroxy-4-methylpyridine scaffold could be a valuable starting point for the design of novel bioactive molecules.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-hydroxy-4-methylpyridine is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.
Table 2: GHS Information for 3-Hydroxy-4-methylpyridine
| Category | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[13][14]. In case of accidental contact or inhalation, it is recommended to rinse the affected area with plenty of water and seek medical attention[2].
Experimental Workflows and Diagrams
As no specific signaling pathways or detailed experimental workflows for 3-hydroxy-4-methylpyridine are available, diagrams cannot be generated at this time. Should such information become available, the following DOT script templates can be adapted.
Example DOT Script for a Hypothetical Synthesis Workflow:
A hypothetical workflow for the synthesis of 3-Hydroxy-4-methylpyridine.
Conclusion
3-Hydroxy-4-methylpyridine is a chemical compound with potential applications in organic synthesis and as a building block for medicinal chemistry. While its fundamental properties are partially documented, there remain significant gaps in the publicly available data, particularly concerning detailed experimental protocols, comprehensive spectroscopic characterization, and its specific biological activities. This guide consolidates the currently available information and highlights areas where further research is needed to fully elucidate the properties and potential of this compound. It is recommended that researchers independently verify the physical and chemical properties of 3-hydroxy-4-methylpyridine before use.
References
- 2. chembk.com [chembk.com]
- 3. synchem.de [synchem.de]
- 4. tygersci.com [tygersci.com]
- 5. 4-Methylpyridin-3-ol | C6H7NO | CID 2762908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China 3-Hydroxy-4-Methylpyridine CAS 1121-19-3 Assay >98.0% (HPLC) Factory High Quality manufacturers and suppliers | Ruifu [ruifuchem.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 10. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
- 11. 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR [m.chemicalbook.com]
- 12. pjoes.com [pjoes.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
